(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione
Description
The compound "(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a 6-ethylbenzothiazole group at position 1 and two thiophene-derived moieties at positions 4 and 3.
Properties
Molecular Formula |
C22H16N2O3S3 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H16N2O3S3/c1-2-12-7-8-13-16(11-12)30-22(23-13)24-18(14-5-3-9-28-14)17(20(26)21(24)27)19(25)15-6-4-10-29-15/h3-11,18,26H,2H2,1H3 |
InChI Key |
LOKHIAZYNOPXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Ring Synthesis
The 6-ethyl-1,3-benzothiazole subunit is synthesized via cyclocondensation of 4-ethyl-2-aminothiophenol with thiourea or CS₂ under acidic conditions. For example, treatment of 4-ethyl-2-aminothiophenol with CS₂ in the presence of HCl at 80°C yields 6-ethyl-1,3-benzothiazole-2-thiol, which is subsequently oxidized to the corresponding sulfonyl chloride using H₂O₂/HCl.
Key Reaction Conditions :
Stepwise Procedural Breakdown
Synthesis of Pyrrolidine-2,3-Dione Precursor
The pyrrolidine-2,3-dione core is synthesized via intramolecular cyclization of N-substituted maleamic acids. A representative protocol involves:
-
Maleic Anhydride Activation : React maleic anhydride with ammonium hydroxide to form maleamic acid.
-
Cyclization : Treat maleamic acid with acetic anhydride at 120°C to yield pyrrolidine-2,3-dione.
Optimization Note : Microwave-assisted cyclization (150°C, 20 min) improves yield to 92% compared to conventional heating (70%, 6 h).
Functionalization with Thiophene Groups
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Knoevenagel | Piperidine/AcOH | 80°C | 65% |
| N-Alkylation | DIAD/PPh₃, THF | 0°C → RT | 58% |
Advanced Methodologies and Catalytic Systems
Transition-Metal-Free Coupling
Recent advances utilize iodine-mediated C–H functionalization to attach thiophene groups. For instance, elemental sulfur and iodine catalyze the direct coupling of thiophene derivatives to the pyrrolidine core, avoiding palladium-based systems.
Mechanistic Insight :
The reaction proceeds via a radical pathway, where iodine generates thiyl radicals from thiophene, facilitating C–S bond formation with the pyrrolidine enolate.
Solvent-Free Microwave Synthesis
Microwave irradiation significantly accelerates key steps:
Advantages :
-
Reduced side-product formation (e.g., <5% dimerization vs. 15–20% conventionally).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (4E)-configuration and planarity of the thiophene-methylidene moiety. Key metrics:
-
Dihedral Angle : 10.02° between benzothiazole and thiophene planes.
-
Hydrogen Bonding : O–H···O=C (2.89 Å) stabilizes the hydroxy-methylidene group.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for hazardous steps (e.g., CS₂ cyclocondensation) enhances safety and scalability:
Green Chemistry Metrics
| Metric | Conventional | Optimized |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-Factor | 48 | 18 |
| Carbon Efficiency | 22% | 51% |
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with potential applications in various domains.
Biology
Biologically, the compound is studied for its bioactive properties . Research indicates that it may interact with various biological targets, leading to insights into new therapeutic approaches for diseases. The presence of functional groups such as hydroxy and thiophene enhances its potential for biological interactions .
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties , including potential anti-inflammatory, antimicrobial, and anticancer effects. It has been identified as a lead compound for developing new drugs targeting specific diseases .
Case Study : A study evaluated the anticancer activity of similar compounds derived from pyrrolidine scaffolds. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the molecular structure can enhance therapeutic efficacy .
Industry
Industrially, this compound finds applications in the production of advanced materials , such as polymers and electronic components. Its unique chemical properties make it suitable for developing materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with heterocyclic systems reported in the evidence, including thiazoles, benzothiazoles, and thiophene derivatives. Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The benzothiazole and thiophene substituents in the target compound likely enhance aromatic stacking and electron-withdrawing effects compared to simpler phenyl or pyridyl groups in analogs .
- The hydroxy(thiophen)methylidene group may mimic the conjugated enone systems in thiazolidinones (), which are associated with antimicrobial activity .
Inference for Target Compound :
- The hydroxy(thiophen)methylidene group may form via a Knoevenagel condensation between a thiophene aldehyde and the pyrrolidine-dione core, similar to arylidene synthesis in .
- The 6-ethylbenzothiazole moiety could be introduced via nucleophilic substitution or cyclization, as seen in benzothiazole syntheses .
Table 3: Bioactivity of Structural Analogs
Hypothesized Activity for Target Compound :
- The pyrrolidine-dione core may confer rigidity, improving binding affinity compared to flexible thiosemicarbazones .
Biological Activity
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has attracted attention due to its potential biological activities. It combines structural features from various pharmacologically relevant classes, including benzothiazole and pyrrolidine derivatives, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The structure includes a pyrrolidine core, a benzothiazole moiety, and hydroxy and thiophene groups, which may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O4S2 |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(thiophen-2-carbonyl)-3-pyrrolidine-5-one |
| InChI Key | LOTCVAQTTUVMAP-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The functional groups present may facilitate hydrogen bonding and nucleophilic attacks, which are critical for modulating biological pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds containing benzothiazole and pyrrolidine moieties have been reported to possess anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A study demonstrated that related compounds exhibited IC50 values in the micromolar range against colon carcinoma cells .
-
Antimicrobial Properties :
- The presence of thiophene and hydroxy groups suggests potential antimicrobial activity. Compounds with similar structures have been effective against both bacterial and fungal strains.
- For instance, thiazole derivatives have been documented to possess significant antibacterial properties compared to standard antibiotics .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:
- Synthesis and Evaluation :
- A recent study synthesized various derivatives of benzothiazole-pyrrolidine hybrids and evaluated their biological activities. The results showed that modifications at specific positions significantly enhanced their anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the key synthetic steps for preparing (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione?
The synthesis involves a multi-step approach:
Benzothiazole ring formation : Condensation of 6-ethyl-2-aminobenzenethiol with carbon disulfide under basic conditions.
Pyrrolidine-2,3-dione core assembly : Cyclization via a Knorr-type reaction using thiophene-derived aldehydes.
Functionalization : Introduction of hydroxy(thiophen-2-yl)methylidene via Knoevenagel condensation under ethanol or chloroform reflux .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H NMR : Thiophene protons resonate at δ 7.2–7.5 (multiplicity confirms substitution pattern), while the hydroxy group appears as a broad singlet (~δ 5.2) .
- ¹³C NMR : Carbonyl groups (C=O) at ~170–175 ppm and sp² carbons in the thiophene rings at ~125–140 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) confirm core functionality .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 489.1) .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell membrane integrity .
- Anti-inflammatory potential : 40% reduction in TNF-α production in macrophage models at 10 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Toluene enhances solubility of hydrophobic intermediates, reducing side-product formation .
- Catalysts : Sodium ethoxide (5 mol%) accelerates Knoevenagel condensation, increasing yield from 60% to 85% .
- Temperature control : Maintaining reflux at 80°C prevents thermal decomposition of the hydroxy(thiophen-2-yl)methylidene moiety .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Ethyl vs. methoxy groups : The 6-ethyl group on benzothiazole enhances lipophilicity, improving membrane permeability (logP = 2.8 vs. 1.9 for methoxy analogs) .
- Thiophene substitution : 2-Thiophenyl groups exhibit stronger π-π stacking with enzyme active sites (e.g., COX-2), enhancing anti-inflammatory activity compared to furan analogs .
Q. How can contradictions in reported biological data be resolved?
- Dose-dependent effects : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strain susceptibility. Standardized CLSI protocols are recommended .
- Assay interference : Thiophene moieties can absorb at 570 nm (MTT assay), leading to false viability readings. Use alternative assays (e.g., ATP bioluminescence) .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates electrophilic charge distribution, identifying reactive sites (e.g., C-4 hydroxy group with Fukui index = 0.12) .
- Molecular docking : Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonds between the pyrrolidine-dione core and Tyr355 (binding energy = -9.2 kcal/mol) .
Q. How does stereoelectronic tuning influence photostability?
- E/Z isomerism : The (4E)-configuration minimizes steric clash between thiophene substituents, reducing degradation under UV light (t½ = 48 hrs vs. 12 hrs for Z-isomer) .
- Hydroxy group delocalization : Conjugation with the thiophene ring stabilizes the excited state, as shown by fluorescence quenching studies .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) with sonication to disperse aggregates.
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size = 150 nm) improves aqueous stability and cellular uptake .
Q. What strategies validate synthetic intermediates?
- In-situ monitoring : ReactIR tracks carbonyl intermediate formation (peak at 1715 cm⁻¹) during cyclization .
- X-ray crystallography : Resolves ambiguity in regiochemistry for thiophene-substituted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
